6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a propyl-substituted hydrazine with a suitable keto acid. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A closely related compound with similar structural features.
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: Known for its xanthine oxidase inhibitory activity.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxylic acid: Another compound with similar chemical properties.
Uniqueness
6-Methyl-3-oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific propyl substitution, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-methyl-3-oxo-2-propylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-11-8(12)7(9(13)14)5-6(2)10-11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
LKCOXEGONZCKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=CC(=N1)C)C(=O)O |
Origin of Product |
United States |
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